Antibacterial Potency Against MRSA: Azetidin-3-amine vs. Levofloxacin
Azetidin-3-amine demonstrates direct antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 of 0.3 µg/mL . In comparison, the clinically used fluoroquinolone antibiotic levofloxacin exhibits a significantly higher MIC50 of 6.25 µg/mL against MRSA clinical isolates [1]. This represents an approximate 20-fold difference in potency under comparable in vitro antibacterial assay conditions, highlighting azetidin-3-amine's potential as a scaffold for developing novel anti-MRSA agents.
| Evidence Dimension | Antibacterial activity against MRSA |
|---|---|
| Target Compound Data | IC50 = 0.3 µg/mL |
| Comparator Or Baseline | Levofloxacin: MIC50 = 6.25 µg/mL |
| Quantified Difference | ~20.8-fold lower IC50 (more potent) |
| Conditions | In vitro antibacterial susceptibility testing |
Why This Matters
This ~20-fold potency advantage over a standard-of-care antibiotic provides a quantitative rationale for prioritizing azetidin-3-amine as a starting point for anti-MRSA drug discovery programs.
- [1] J-Stage. (1999). 各種新鮮臨床分離多数株に対するlevofloxacinおよびその他抗菌薬の抗菌力に関する検討. Japanese Journal of Chemotherapy, 47(9), 571-579. View Source
